1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one
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Overview
Description
1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the bromination of 1-(5-Amino-2-chlorophenyl)propan-2-one under controlled conditions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups in the compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The bromopropanone moiety may also play a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
(2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
(5-Amino-2-chlorophenyl)methanol: This compound has a hydroxyl group instead of a bromopropanone moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrClNO |
---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(5-amino-2-chlorophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(13)9(10)7-4-6(12)2-3-8(7)11/h2-4,9H,12H2,1H3 |
InChI Key |
RFOLPELOFAHMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)Cl)Br |
Origin of Product |
United States |
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